molecular formula C7H3ClF2O2 B125496 3-Chloro-2,4-difluorobenzoic acid CAS No. 154257-75-7

3-Chloro-2,4-difluorobenzoic acid

Cat. No. B125496
M. Wt: 192.55 g/mol
InChI Key: YGYZTZAEZMCPSC-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzoic acid is a halogenated benzoic acid derivative that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-4,5-difluorobenzoic acid , 2-chloro-6-fluorobenzoic acid , and various other chloro-difluorobenzoic acids have been studied. These compounds are structurally similar and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of chloro-difluorobenzoic acid derivatives can involve multiple steps, including nitration, selective reduction, diazotization, chlorination , and Sandmeyer reactions . For example, 5-chloro-2,3,4-trifluorobenzoic acid was synthesized from commercially available 2,3,4,5-trifluorobenzoic acid with an excellent yield . Similarly, 4-chloro-2,5-difluorobenzoic acid was synthesized from 2,5-difluoroaniline through a sequence of reactions, including bromination and Grignard reaction, with the final product having a purity of 99.16% .

Molecular Structure Analysis

The molecular structure of chloro-difluorobenzoic acid derivatives can be analyzed using techniques such as NMR, single crystal x-ray diffraction , and density functional theory (DFT) calculations . For instance, the carboxyl group of 3-chloro-2,4,5-trifluorobenzoic acid is twisted relative to the benzene ring, as revealed by x-ray diffraction . DFT calculations can provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of these compounds .

Chemical Reactions Analysis

Chloro-difluorobenzoic acids can participate in various chemical reactions due to their reactive functional groups. They can serve as building blocks for heterocyclic oriented synthesis (HOS), leading to the formation of nitrogenous heterocycles . Additionally, they can undergo reactions with hydroxylamine to synthesize novel isoxazole and chromone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-difluorobenzoic acid derivatives can be characterized using techniques such as liquid chromatography (LC) for impurity determination , vibrational spectroscopy for molecular analysis , and computational methods for predicting properties like hyperpolarizability and molecular electrostatic potential . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

Synthesis of Key Intermediates

3-Chloro-2,4-difluorobenzoic acid is instrumental in synthesizing various intermediates for pharmaceuticals. For instance, it is used in the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs. The synthesis process involves multiple steps like nitration, esterification, and hydrolysis, achieving a 70% overall yield (Zhang et al., 2020).

Analytical Chemistry

In analytical chemistry, 3-Chloro-2,4-difluorobenzoic acid and its related impurities are determined using liquid chromatography (LC). This method involves a reversed-phase isocratic system, showcasing its importance in identifying unique isomeric impurities in commercially produced compounds (Elrod et al., 1993).

Lanthanide Complex Synthesis

This compound is also used in synthesizing lanthanide complexes, which are crucial in various chemical applications. For example, a series of lanthanide complexes with 2-chloro-4,5-difluorobenzoate and 1,10-phenanthroline have been synthesized and characterized by different spectroscopic methods. These complexes exhibit diverse structural properties and are studied for their thermodynamic properties and potential fluorescence applications (Tang et al., 2013).

Environmental Chemistry

In environmental chemistry, the degradation processes of similar chlorobenzoic acids are studied. For instance, the photodecomposition of chlorobenzoic acids in aqueous solutions has been explored, which is relevant to understanding the environmental fate of these compounds (Crosby & Leitis, 1969).

Antiviral Research

Additionally, 3-Chloro-2,4-difluorobenzoic acid derivatives have been investigated for their antiviral potential. For example, certain xanthenes synthesized using a polymer-supported catalyst demonstrated significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZTZAEZMCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378531
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzoic acid

CAS RN

154257-75-7
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4-difluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

294 ml (0.471 mol) of a 1.6N solution of n-butyllithium in hexane are added dropwise and at -70° C. to a solution of 71 ml (0.471 mol) of tetramethylethylenediamine (TMEDA) in 300 ml of dry tetrahydrofuran (THF). 33.8 g (0.214 mol) of 2,4-difluorobenzoic acid, in 100 ml of dry tetrahydrofuran (THF), are added dropwise with stirring, under argon and at -70° C., to the above solution. After stirring for one hour, 111.5 g (0.471 mol) of hexachloroethane in solution in 150 ml of dry THF are run in. After two hours at -70° C., the temperature is allowed to return to 10° C. The reaction mixture is hydrolysed with 150 ml of ice-cooled water and brought to a pH of approximately 1 by addition of 3N hydrochloric acid. The aqueous phase is extracted with ether, dried over magnesium sulphate and concentrated. The residue is recrystallised from heptane/ether. 16.5 g (yield 40%) of 2,4-difluoro-3-chlorobenzoic acid are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CJ Venkatramani, J Girotti, L Wigman… - Journal of separation …, 2014 - Wiley Online Library
Chromatographic analysis of trace organic impurities/degradants coeluting in the midst of active pharmaceutical ingredient can be challenging given similarities in their structures and …
C Heiss, T Rausis, M Schlosser - Synthesis, 2005 - thieme-connect.com
Deprotonation-triggered heavy halogen migrations should become a favorite tool in arene synthesis if their occurrence and outcome could be made predictable. Particularly attractive, …
Number of citations: 13 www.thieme-connect.com
B Bennetau, J Mortier, J Moyroud… - Journal of the Chemical …, 1995 - pubs.rsc.org
Benzoic acid gives the ortho-lithiated species 1 under standard conditions (BusLi–TMEDA–THF, –90 C). Reaction of 1 at –78 C with either methyl iodide, dimethyl disulfide, …
Number of citations: 71 pubs.rsc.org
F Ff - J. CHEM. SOC. PERKIN TRANS. 1, 1995 - Citeseer
9c 1Oc (80%, 4: 1) 1Oc'Scheme 3 electrophiles are summarized in Table 1 (entries 1-16). The lithium carboxylate moiety in a meta relationship with CI and F shows exclusive …
Number of citations: 2 citeseerx.ist.psu.edu
JM Lassaletta - Chem Catalysis, 2023 - cell.com
In this issue of Chem Catalysis, Zhu and co-workers report on the development of asymmetric Suzuki-Miyaura cross-coupling using ligand-substrate electrostatic attractive interactions …
Number of citations: 1 www.cell.com
GS Basarab, P Brassil, P Doig, V Galullo… - Journal of Medicinal …, 2014 - ACS Publications
The compounds described herein with a spirocyclic architecture fused to a benzisoxazole ring represent a new class of antibacterial agents that operate by inhibition of DNA gyrase as …
Number of citations: 49 pubs.acs.org

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